![molecular formula C16H21N7O B5559343 N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5559343.png)
N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related derivatives, such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, involves nucleophilic substitution reactions, highlighting the compound's complex synthetic route and the importance of specific functional groups for its activity against human cancer cell lines (Mallesha et al., 2012).
Molecular Structure Analysis
Structural analysis of N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine and its analogs often involves examining the hydrogen bonding patterns and the stoichiometric hydration of similar compounds. For example, the study of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines reveals significant insights into their molecular structure, with hydrogen bonds playing a crucial role in their crystalline arrangement (Trilleras et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of this compound class, including reactions such as carbonylation involving a C−H bond in the piperazine ring, underscores the importance of specific functional groups and the conditions under which these reactions occur (Ishii et al., 1997).
Wissenschaftliche Forschungsanwendungen
Radioligand Applications in PET Imaging
N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine and its derivatives have been extensively studied for their application as radioligands in Positron Emission Tomography (PET) imaging. These compounds, such as WAY-100635, are potent radioligands that allow for the in vivo exploration of 5-HT1A receptors in the human brain. The detailed characterization of these radioligands facilitates the development of biomathematical models for interpreting radioactivity uptake in the brain, which is crucial for studying various neurological conditions (Osman et al., 1996).
Understanding Drug Metabolism and Pharmacokinetics
Research on compounds such as L-735,524, a potent HIV-1 protease inhibitor, reveals the metabolic pathways and disposition of these molecules in humans. These studies provide essential insights into how drugs are processed in the body, identifying major metabolic pathways and the excretion process, which is critical for drug design and dosage formulation (Balani et al., 1995).
Neuropharmacological Studies
Compounds with a structure similar to N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine have been used to study their effects on human physiology and psychology, providing insights into the neuropharmacological properties of potential therapeutic agents. For example, MK-212, a serotonin receptor agonist, has been investigated for its effects on hormone secretion, offering a window into the serotonergic system's role in mental health disorders (Lowy & Meltzer, 1988).
Investigation of Novel Psychoactive Substances
The emergence of new psychoactive substances (NPS) on the drug market, including piperazine derivatives, necessitates research into their pharmacokinetics, subjective effects, and potential health impacts. Studies on substances like BZP and TFMPP have elucidated their stimulant-like effects and their interaction with the serotonin receptor system, contributing to the understanding of NPS and informing public health and regulatory policies (Lin et al., 2011).
Eigenschaften
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-3-18-14-10-12(2)20-16(21-14)23-8-6-22(7-9-23)15(24)13-11-17-4-5-19-13/h4-5,10-11H,3,6-9H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGFPQFKXCLKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.